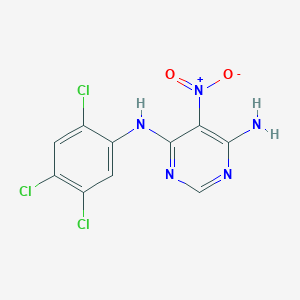

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

CAS No.: 681271-30-7

Cat. No.: VC5980863

Molecular Formula: C10H6Cl3N5O2

Molecular Weight: 334.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681271-30-7 |

|---|---|

| Molecular Formula | C10H6Cl3N5O2 |

| Molecular Weight | 334.54 |

| IUPAC Name | 5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine |

| Standard InChI | InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17) |

| Standard InChI Key | RUGKQRVYISASDP-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Introduction

Synthetic Routes and Methodologies

The synthesis of 5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine involves multi-step protocols, typically beginning with functionalization of the pyrimidine ring followed by aryl amination. Below is a representative pathway derived from analogous syntheses :

Nitration of Pyrimidine Precursors

A common starting material is 2,4,6-triaminopyrimidine, which undergoes nitration using fuming nitric acid (HNO₃) in acetic anhydride at 15°C to yield 2,4,6-triamino-5-nitropyrimidine (94% yield) . This step exploits the ring’s electron-rich nature, directing nitration to the 5-position.

Reaction Conditions:

-

Nitrating Agent: Fuming HNO₃ (4.0–10.0 molar equivalents).

-

Temperature: 0–30°C to prevent over-nitration.

Chlorination and Aryl Amine Coupling

Subsequent chlorination of intermediate pyrimidines using phosphorus oxychloride (POCl₃) introduces chloro groups, which are displaced by aryl amines via nucleophilic aromatic substitution (SNAr). For example, 4,6-dichloro-5-nitropyrimidine reacts with 2,4,5-trichloroaniline in the presence of a base (e.g., DIPEA) to form the N-aryl bond .

Optimized Protocol:

-

Chlorination:

-

Amination:

Physicochemical Properties

Experimental data for this specific compound remains limited, but properties can be extrapolated from structurally related pyrimidines :

Stability:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume